2-Desamino-2-methylamino trimethoprim

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

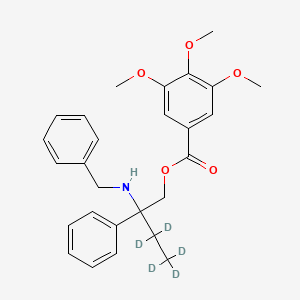

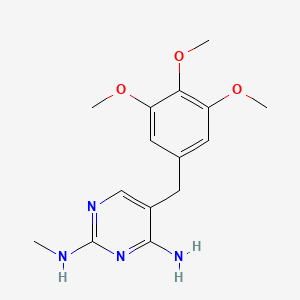

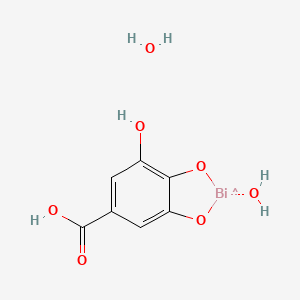

2-Desamino-2-methylamino trimethoprim is a chemical compound with the molecular formula C15H20N4O3. It is structurally and chemically related to Trimethoprim, an antifolate antibiotic often used in combination with sulfamethoxazole to treat a number of infections .

Molecular Structure Analysis

The molecular structure of 2-Desamino-2-methylamino trimethoprim consists of 15 carbon atoms, 20 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms . The average mass is 304.344 Da and the monoisotopic mass is 304.153534 Da .Chemical Reactions Analysis

2-Desamino-2-methylamino trimethoprim, like Trimethoprim, is an antifolate antibacterial agent that inhibits bacterial dihydrofolate reductase (DHFR), a critical enzyme that catalyzes the formation of tetrahydrofolic acid (THF). This prevents the synthesis of bacterial DNA and ultimately inhibits bacterial survival .Applications De Recherche Scientifique

Quality Control and Assurance

Trimethoprim Impurity A is generally used for Quality Control (QC) and Quality Assurance (QA) during the commercial production of Trimethoprim and its related formulations .

ANDA Filing

N2-Methyl Trimethoprim is also used in the process of Abbreviated New Drug Application (ANDA) filing to the FDA .

Toxicity Study

This compound is used in toxicity studies of respective drug formulations .

Analytical Techniques

Trimethoprim Impurity A is determined by various analytical techniques such as spectrophotometric and chromatography . These techniques study parameters like concentration range, correlation coefficient, detection limit, recovery, and relative standard deviation .

Impurity Determination

Impurity determination of Trimethoprim, including Impurity A, is performed using a C18 HPLC column . This method is described in the USP 38 monograph and the EP 8.0 monograph .

Stability-Indicating Method

Forced degradation experiments are carried out by exposing Trimethoprim, SDMS standards, and the oral solution formulation to various stress conditions. The degradation products, including Trimethoprim Impurity A, are well-resolved from the main peaks and the excipients, proving the reliable stability-indicating method .

Mécanisme D'action

Target of Action

Trimethoprim Impurity A, also known as 2-Desamino-2-methylamino trimethoprim or N2-Methyl Trimethoprim (Impurity), primarily targets bacterial dihydrofolate reductase (DHFR) . DHFR is a critical enzyme that catalyzes the formation of tetrahydrofolic acid (THF), which is essential for bacterial DNA synthesis .

Mode of Action

Trimethoprim Impurity A inhibits DHFR, thereby preventing the conversion of dihydrofolic acid (DHF) to THF . This inhibition disrupts the synthesis of bacterial DNA, leading to the cessation of bacterial growth and survival .

Biochemical Pathways

The primary biochemical pathway affected by Trimethoprim Impurity A is the folate metabolic pathway . By inhibiting DHFR, it disrupts the production of THF, a crucial cofactor in the synthesis of nucleic acids and proteins . This disruption affects various downstream processes, including nucleotide synthesis and amino acid metabolism .

Pharmacokinetics

Trimethoprim is readily absorbed after oral administration, with a bioavailability of 90–100% . It has a relatively large volume of distribution, averaging about 100L, and is widely distributed in body fluids and tissues . The drug is metabolized in the liver and excreted through the kidneys (50–60%) and feces (4%) .

Result of Action

The inhibition of DHFR by Trimethoprim Impurity A leads to a decrease in the synthesis of bacterial DNA, resulting in the cessation of bacterial growth and survival . This makes it an effective antibacterial agent, particularly against bacteria that are susceptible to the drug .

Action Environment

The action of Trimethoprim Impurity A can be influenced by environmental factors such as pH . For instance, the basicity of Trimethoprim allows it to exist in different ionization states at different pH levels, which can affect its interaction with bacterial metabolism . Furthermore, the ability of Trimethoprim to pass through porins, transmembrane proteins in the outer membrane, allows it to penetrate bacterial cells and exert its antibacterial effects .

Propriétés

IUPAC Name |

2-N-methyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3/c1-17-15-18-8-10(14(16)19-15)5-9-6-11(20-2)13(22-4)12(7-9)21-3/h6-8H,5H2,1-4H3,(H3,16,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMRPHMVLYACMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C(=N1)N)CC2=CC(=C(C(=C2)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Desamino-2-methylamino trimethoprim | |

CAS RN |

213745-86-9 |

Source

|

| Record name | 2-Desamino-2-methylamino trimethoprim | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213745869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-DESAMINO-2-METHYLAMINO TRIMETHOPRIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6AV6588UC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methylbenzenesulfonic Acid 2-[(4-Hydroxyphenyl)phenylmethylene]hydrazide](/img/no-structure.png)

![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B569905.png)

![Acetic acid;2-[2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-3-methylphenyl]ethylamino]ethanol](/img/structure/B569914.png)